2,2,6-Trimethyl-6-(trifluoromethyl)morpholine
Description
Properties
IUPAC Name |
2,2,6-trimethyl-6-(trifluoromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c1-6(2)4-12-5-7(3,13-6)8(9,10)11/h12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXPQHCXUSSDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)(C)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,6-Trimethyl-6-(trifluoromethyl)morpholine (CAS No. 1803610-13-0) is a morpholine derivative characterized by a trifluoromethyl group and three methyl groups. Its unique chemical structure suggests potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.
The biochemical properties of 2,2,6-trimethyl-6-(trifluoromethyl)morpholine have been explored in various studies:
- Enzyme Interaction : The compound has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it can inhibit human neutrophil elastase, which plays a critical role in inflammatory processes.
- Stability : In laboratory settings, the compound exhibits high stability under physiological conditions, maintaining its biological activity over extended periods.
Cellular Effects
The effects of 2,2,6-trimethyl-6-(trifluoromethyl)morpholine on cellular processes are significant:
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase in various cancer cell lines, promoting apoptosis through caspase activation.
- Dose-Dependent Effects : The biological effects vary with dosage; lower doses effectively inhibit target enzymes without significant toxicity, while higher doses may lead to adverse effects.
The mechanisms through which 2,2,6-trimethyl-6-(trifluoromethyl)morpholine exerts its biological effects include:
- Binding Interactions : The compound binds to specific biomolecules, inhibiting enzyme activity by blocking substrate access to active sites. This inhibition can be reversible or irreversible depending on the interaction nature.
- Gene Expression Modulation : It can modulate gene expression by interacting with transcription factors or regulatory proteins, leading to altered transcriptional activity of target genes.
Case Studies and Research Findings
Several studies have highlighted the biological activities of 2,2,6-trimethyl-6-(trifluoromethyl)morpholine:
-
Anti-Cancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines (e.g., MCF-7 breast cancer cells) and induced apoptosis in a dose-dependent manner .
Cell Line IC50 (µM) Mechanism MCF-7 4.5 Apoptosis via caspase activation U-937 5.0 Cell cycle arrest - Inflammatory Response Modulation : Another study indicated that the compound reduced inflammation markers in animal models by inhibiting neutrophil elastase activity.
- Metabolic Pathways : The compound is involved in various metabolic pathways and can be metabolized through oxidation and hydrolysis, leading to the formation of both active and inactive metabolites.
Scientific Research Applications
Medicinal Chemistry
1.1 Antagonistic Activity
One of the prominent applications of 2,2,6-trimethyl-6-(trifluoromethyl)morpholine is in the development of selective adenosine antagonists. Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity and selectivity towards specific receptors. For instance, derivatives of this morpholine have been investigated for their potential as adenosine A3 receptor antagonists, which are implicated in various physiological processes and diseases such as cancer and inflammation .
1.2 Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its trifluoromethyl group significantly influences the pharmacokinetic properties of the resulting compounds, often improving their metabolic stability and bioavailability . The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance their efficacy by modulating interactions with biological targets.
Agrochemicals
2.1 Herbicides and Insecticides
The unique properties of 2,2,6-trimethyl-6-(trifluoromethyl)morpholine make it suitable for use in agrochemical formulations. Its stability and reactivity allow it to be incorporated into herbicides and insecticides, providing improved performance characteristics such as increased potency against pests while minimizing environmental impact . Research has demonstrated that fluorinated compounds can enhance the effectiveness of agricultural chemicals by improving their solubility and absorption rates.
Materials Science
3.1 Polymer Additives
In materials science, 2,2,6-trimethyl-6-(trifluoromethyl)morpholine is explored as an additive in polymer formulations. Its presence can enhance thermal stability and resistance to degradation under harsh environmental conditions . The fluorinated structure contributes to lower surface energy, which can improve the hydrophobicity of polymers, making them more suitable for applications in coatings and sealants.
3.2 Coatings and Sealants
The incorporation of this morpholine derivative into coatings has been shown to provide protective properties against chemical exposure and weathering. Its ability to form strong bonds with various substrates enhances the durability of coatings used in industrial applications .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | US7371737B2 | Identified as a selective antagonist for adenosine A3 receptors |
| Agrochemicals | RSC Publishing | Demonstrated increased efficacy in herbicide formulations |
| Materials Science | Wiley Online | Enhanced thermal stability in polymer additives |
Comparison with Similar Compounds
Key Observations :
- Fluorination Impact : The target compound has partial fluorination (three fluorine atoms) compared to fully fluorinated analogs like CAS 382-28-5, which may reduce its thermal stability but improve synthetic accessibility .
Research Findings and Gaps
- Physical Properties : Critical data (e.g., boiling point, density) for 2,2,6-Trimethyl-6-(trifluoromethyl)morpholine are unavailable in open literature, limiting direct comparisons with analogs like CAS 382-28-5 .
- Industrial Relevance : Unlike perfluorinated morpholines (e.g., CAS 1600-71-1), which are used in specialty polymers, the target compound’s applications remain confined to exploratory R&D .
Q & A
Basic Research Questions
Q. How can synthetic routes for 2,2,6-Trimethyl-6-(trifluoromethyl)morpholine be optimized to improve yield and purity?
- Methodology : Begin with a nucleophilic substitution or cyclization reaction, as morpholine derivatives are often synthesized via ring-closing strategies. For example, describes a reaction where morpholine derivatives form via hydrazine addition to nitrobutadiene intermediates under controlled temperatures (40–45°C). Use triethylamine as a base to neutralize byproducts and monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Employ fractional distillation (for volatile impurities) and recrystallization from ethanol or THF, as described for morpholine-based precursors in . For fluorinated compounds, ensure anhydrous conditions to avoid hydrolysis .
- Table: Key Reaction Parameters
| Parameter | Optimal Condition | Source |
|---|---|---|
| Temperature | 40–45°C | |
| Solvent | THF/MeOH | |
| Purification | Recrystallization (ethanol) |
Q. What analytical techniques are critical for characterizing 2,2,6-Trimethyl-6-(trifluoromethyl)morpholine?
- Structural Confirmation : Use X-ray crystallography (SHELX suite) for unambiguous determination of stereochemistry and substituent positioning, as highlighted in . For fluorinated morpholines, NMR is essential to confirm trifluoromethyl group integration .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS-EI) with a tolerance of ±0.1 ppm, as demonstrated in for related trifluoromethylated compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic protocols for trifluoromethyl-substituted morpholines?
- Case Study : and describe conflicting solvent systems (MeOH vs. THF). To troubleshoot, evaluate solvent polarity effects on reaction intermediates using DFT calculations or kinetic studies. For example, THF may stabilize intermediates better in fluorinated systems due to its low dielectric constant .
- Data Reconciliation : Cross-validate results with alternative characterization methods (e.g., XRD vs. - HSQC NMR) to rule out polymorphic or stereochemical discrepancies .
Q. What strategies enable regioselective functionalization of 2,2,6-Trimethyl-6-(trifluoromethyl)morpholine for advanced applications?
- Electrophilic Substitution : Introduce boronate esters (e.g., 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine in ) via Suzuki-Miyaura coupling. Use palladium catalysts and optimize ligand systems for trifluoromethyl compatibility .
- Challenges : The electron-withdrawing CF group may deactivate the ring; mitigate this by using directing groups (e.g., nitro or amino) to enhance regioselectivity .
Q. How does 2,2,6-Trimethyl-6-(trifluoromethyl)morpholine perform in material science applications, such as polymer synthesis?
- Case Study : identifies poly(4-acryloyl morpholine) (PACMO) as a component in triboelectric nanogenerators (TENGs). For fluorinated analogs, evaluate dielectric properties and thermal stability via differential scanning calorimetry (DSC) and impedance spectroscopy .
- Table: Material Properties
| Property | Measurement Technique | Relevance |
|---|---|---|
| Dielectric Constant | Impedance Analyzer | TENG efficiency |
| Thermal Stability | TGA/DSC | Polymer durability |
Q. What are common pitfalls in analyzing data purity for fluorinated morpholine derivatives, and how can they be addressed?
- Fluorine Interference : In GC-MS, fluorine’s electronegativity can suppress ionization. Use EI-HRMS () or MALDI-TOF for accurate mass determination .
- Byproduct Identification : Trace chlorinated byproducts (e.g., from dichloromethyl precursors in ) require ICP-OES or XPS to detect halogen impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
